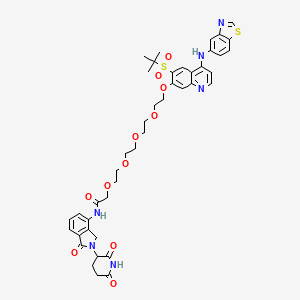
PROTAC RIPK degrader-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC RIPK degrader-6 is a compound designed to target and degrade receptor-interacting protein kinase (RIPK) through the proteolysis-targeting chimera (PROTAC) technology. This compound is based on a cereblon ligand and is specifically designed to degrade RIPK2 kinase by linking a RIPK2 kinase inhibitor to a cereblon binder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC RIPK degrader-6 involves the conjugation of a RIPK2 kinase inhibitor with a cereblon binder through a linker. The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in the public domain. the general approach involves the following steps:
Synthesis of the RIPK2 kinase inhibitor: This step involves the preparation of the kinase inhibitor using standard organic synthesis techniques.
Synthesis of the cereblon binder: The cereblon binder is synthesized separately.
Linker attachment: A linker is attached to the RIPK2 kinase inhibitor.
Conjugation: The linker-bound RIPK2 kinase inhibitor is then conjugated to the cereblon binder to form the final PROTAC molecule.
Industrial Production Methods
Industrial production methods for this compound are not widely available. The compound is primarily used for research purposes, and large-scale production methods are likely to be proprietary to the companies developing these compounds .
Chemical Reactions Analysis
Types of Reactions
PROTAC RIPK degrader-6 undergoes several types of chemical reactions, including:
Substitution reactions: During the synthesis, substitution reactions are used to attach the linker to the RIPK2 kinase inhibitor and the cereblon binder.
Conjugation reactions: The final step involves the conjugation of the linker-bound RIPK2 kinase inhibitor to the cereblon binder.
Common Reagents and Conditions
Common reagents and conditions used in the synthesis of this compound include:
Organic solvents: Such as dimethyl sulfoxide (DMSO) for dissolving the compounds.
Catalysts: Various catalysts may be used to facilitate the reactions.
Protecting groups: To protect functional groups during the synthesis.
Major Products Formed
The major product formed from these reactions is the final PROTAC molecule, this compound, which is designed to degrade RIPK2 kinase .
Scientific Research Applications
PROTAC RIPK degrader-6 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the degradation of RIPK2 kinase.
Biology: Helps in understanding the role of RIPK2 kinase in various biological processes.
Industry: Used in the development of new drugs and therapeutic agents targeting RIPK2 kinase.
Mechanism of Action
The mechanism of action of PROTAC RIPK degrader-6 involves the formation of a ternary complex between the target protein (RIPK2 kinase), the PROTAC molecule, and an E3 ubiquitin ligase (cereblon). This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. The PROTAC molecule acts catalytically, meaning it can be recycled to target multiple copies of the RIPK2 kinase .
Comparison with Similar Compounds
Similar Compounds
- PROTAC RIPK degrader-1
- PROTAC RIPK degrader-2
- PROTAC RIPK degrader-3
Uniqueness
PROTAC RIPK degrader-6 is unique due to its specific design targeting RIPK2 kinase with high selectivity and potency. It is based on a cereblon ligand, which distinguishes it from other PROTAC molecules that may use different E3 ligase ligands .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N6O11S2/c1-43(2,3)62(54,55)38-22-29-32(46-27-7-9-37-34(21-27)45-26-61-37)11-12-44-33(29)23-36(38)60-20-19-58-16-15-56-13-14-57-17-18-59-25-40(51)47-31-6-4-5-28-30(31)24-49(42(28)53)35-8-10-39(50)48-41(35)52/h4-7,9,11-12,21-23,26,35H,8,10,13-20,24-25H2,1-3H3,(H,44,46)(H,47,51)(H,48,50,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZGXSNAXRPPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OCCOCCOCCOCCOCC(=O)NC3=CC=CC4=C3CN(C4=O)C5CCC(=O)NC5=O)NC6=CC7=C(C=C6)SC=N7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48N6O11S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














